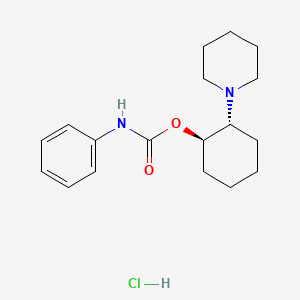
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a cyclohexyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- typically involves the reaction of phenyl isocyanate with 2-(1-piperidinyl)cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce cyclohexyl amines.
Aplicaciones Científicas De Investigación
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl ester: A simpler analog with similar functional groups.
2-(1-Piperidinyl)cyclohexanol: Shares the piperidine and cyclohexyl moieties.
Phenyl isocyanate: A precursor used in the synthesis of the compound.
Uniqueness
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
38198-28-6 |
|---|---|
Fórmula molecular |
C18H27ClN2O2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(19-15-9-3-1-4-10-15)22-17-12-6-5-11-16(17)20-13-7-2-8-14-20;/h1,3-4,9-10,16-17H,2,5-8,11-14H2,(H,19,21);1H/t16-,17-;/m1./s1 |
Clave InChI |
DZNIIVHBSXUVDJ-GBNZRNLASA-N |
SMILES isomérico |
C1CCN(CC1)[C@@H]2CCCC[C@H]2OC(=O)NC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCN(CC1)C2CCCCC2OC(=O)NC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



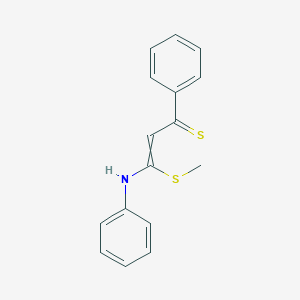


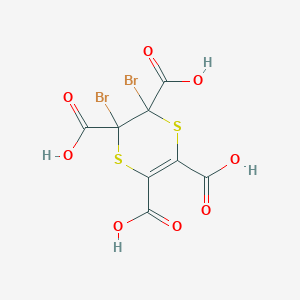

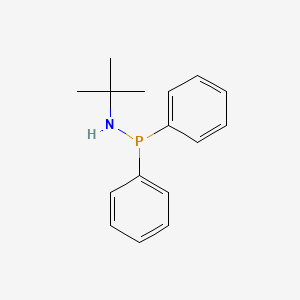

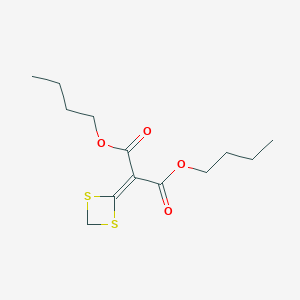
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
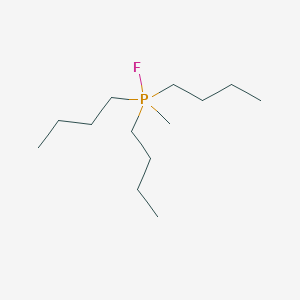
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
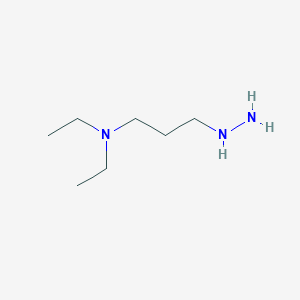
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
